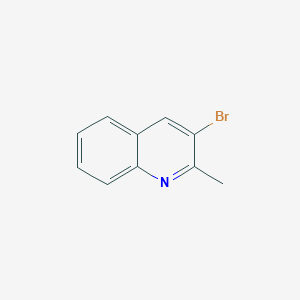

3-Bromo-2-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFGRHQVLBAAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylquinoline

Introduction

3-Bromo-2-methylquinoline is a pivotal heterocyclic compound, serving as a versatile building block in the realms of medicinal chemistry and materials science. The strategic placement of a bromine atom at the 3-position of the 2-methylquinoline (quinaldine) scaffold provides a reactive handle for further molecular elaboration, primarily through cross-coupling reactions. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable intermediate, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most effective strategies.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be broadly categorized into two main approaches: the direct halogenation of the pre-formed 2-methylquinoline ring and the construction of the quinoline ring from appropriately substituted acyclic precursors. The choice of strategy often depends on the desired scale, available starting materials, and the required regiochemical purity. This guide will focus on three robust and well-documented pathways:

-

Direct Electrophilic Bromination: A direct approach involving the reaction of 2-methylquinoline with a brominating agent.

-

The Doebner-von Miller Reaction: A classic ring-forming reaction that constructs the quinoline skeleton from anilines and α,β-unsaturated carbonyl compounds.[1][2]

-

The Sandmeyer Reaction: A reliable method for converting an amino group at the 3-position into a bromo group via a diazonium salt intermediate.[3][4]

Pathway 1: Direct Electrophilic Bromination of 2-Methylquinoline

Direct bromination is often the most straightforward approach. However, controlling the regioselectivity in electrophilic aromatic substitution of quinolines can be challenging. The pyridine ring is generally deactivated towards electrophiles, while the benzene ring is activated. In acidic conditions, protonation of the nitrogen atom further deactivates the pyridine ring, typically directing substitution to the 5- and 8-positions.[4] Achieving substitution at the 3-position requires specific conditions that overcome these natural tendencies.

Mechanistic Insight

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of brominating agent and solvent system is critical to favor the formation of the 3-bromo isomer. While solution-phase bromination often leads to a mixture of products, high-temperature, gas-phase reactions have been reported to favor 3-bromination.[4] Another strategy involves the bromination of a quinoline acid salt, which can alter the electronic properties of the ring system and influence the position of substitution.[4]

Experimental Protocol: Bromination in Acetic Acid

This protocol describes a common method for the direct bromination of 2-methylquinoline.

Materials:

-

2-Methylquinoline (Quinaldine)

-

Bromine (Br₂)

-

Acetic Acid (Glacial)

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, dissolve 2-methylquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding a saturated solution of sodium bisulfite until the red-orange color of bromine disappears.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound.

Workflow Diagram: Direct Bromination

Caption: Workflow for the direct bromination of 2-methylquinoline.

Pathway 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful acid-catalyzed method for synthesizing quinolines from primary aromatic amines and α,β-unsaturated carbonyl compounds.[1][2][5] To synthesize this compound, one would ideally start with an appropriately substituted aniline and react it with an α,β-unsaturated aldehyde or ketone. For this specific target, crotonaldehyde is a suitable carbonyl partner.

Mechanistic Insight

The reaction mechanism is complex and thought to involve several steps.[2][6] It begins with the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product. The oxidizing agent can be an external reagent or another molecule of the Schiff base formed in situ.

Experimental Protocol: Synthesis from a Bromoaniline

This protocol outlines the synthesis starting from 2-bromoaniline to regioselectively install the bromine at the desired position in the final product.

Materials:

-

2-Bromoaniline

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

2-Bromonitrobenzene (oxidizing agent)

-

Zinc chloride (anhydrous)

-

Ammonia solution (concentrated)

Procedure:

-

To a solution of 2-bromoaniline (1.0 eq) in 18% hydrochloric acid, add boric acid. Heat the mixture to reflux.[7]

-

Slowly add a mixture of crotonaldehyde (1.2 eq) and 2-bromonitrobenzene (0.2 eq) over 1 hour with continuous stirring.[7]

-

Maintain the reflux and stirring for an additional 2.5 hours.[7]

-

Add anhydrous zinc chloride and stir vigorously for 30 minutes.[7]

-

After the reaction is complete, cool the mixture in an ice bath.

-

Filter the crude solid, wash it with 2-propanol, and then dissolve it in water.[7]

-

Neutralize the solution with a concentrated ammonia solution to a pH of 8 to precipitate the product.[7]

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the solid from ethanol to obtain pure 8-Bromo-2-methylquinoline. (Note: This specific protocol yields the 8-bromo isomer. A different starting aniline would be required for the 3-bromo isomer, illustrating the reaction's versatility and dependence on starting materials).

Mechanistic Diagram: Doebner-von Miller Reaction

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Pathway 3: The Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation that converts an aromatic amino group into a halide (or other functional groups) via a diazonium salt intermediate.[3][8][9] This method is highly reliable and offers excellent regiochemical control, provided that the corresponding 3-amino-2-methylquinoline is available.

Mechanistic Insight

The reaction proceeds in two main stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This salt is an excellent leaving group (N₂ gas). In the second stage, the diazonium salt is treated with a copper(I) bromide solution, which catalyzes the substitution of the diazonium group with a bromide atom via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][9]

Experimental Protocol: From 3-Amino-2-methylquinoline

Materials:

-

3-Amino-2-methylquinoline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide solution

Procedure:

-

Diazotization:

-

Suspend 3-amino-2-methylquinoline (1.0 eq) in a mixture of hydrobromic acid and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt should be evident.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

-

Data Comparison of Synthesis Pathways

| Pathway | Key Advantages | Key Disadvantages | Typical Yield | Purity |

| Direct Bromination | Atom-economical; fewer steps. | Often poor regioselectivity, leading to isomeric mixtures and difficult purification. | Variable (30-60%) | Moderate to Good |

| Doebner-von Miller | High convergence; builds complexity quickly. | Harsh reaction conditions (strong acid, high temp.); mechanism can be complex.[10] | Good (60-80%) | Good to Excellent |

| Sandmeyer Reaction | Excellent regiocontrol; reliable transformation.[11] | Requires multi-step synthesis of the starting 3-amino precursor; diazotization requires careful temperature control. | Good (70-90%) | Excellent |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. The Direct Bromination route offers simplicity but is often hampered by a lack of regioselectivity. The Doebner-von Miller reaction provides a robust method for constructing the quinoline core, though it requires harsh conditions. For applications demanding high regiochemical purity, the Sandmeyer reaction stands out as the superior method, provided the 3-amino-2-methylquinoline precursor is accessible. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, balancing factors such as yield, purity, scalability, and the availability of starting materials.

References

-

[Journal of Organic Chemistry] Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. ACS Publications. Available at: [Link]

- [Google Patents] Skraup reaction process for synthesizing quinolones. Google Patents.

-

[Wikipedia] Sandmeyer reaction. Wikipedia. Available at: [Link]

-

[Heterocycles] Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. Heterocycles. Available at: [Link]

-

[Merck Index] Doebner-Miller Reaction. Merck Index. Available at: [Link]

-

[IIP Series] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

[Wikipedia] Doebner–Miller reaction. Wikipedia. Available at: [Link]

-

[Wikipedia] Skraup synthesis. Wikipedia. Available at: [Link]

-

[Pharmaguideline] Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

[Master Organic Chemistry] Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

[ResearchGate] The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

-

[Semantic Scholar] SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Semantic Scholar. Available at: [Link]

-

[BYJU'S] Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

[PMC - NIH] Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]

- [Google Patents] Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.

-

[SynArchive] Doebner-Miller Reaction. SynArchive. Available at: [Link]

-

[PubChem] 3-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

[PMC - NIH] 8-Bromo-2-methylquinoline. National Institutes of Health. Available at: [Link]

-

[Tetrahedron Letters] Regioselective bromination. Elsevier. Available at: [Link]

-

[PubMed] On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. National Center for Biotechnology Information. Available at: [Link]

-

[ResearchGate] Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]

-

[PMC - NIH] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. Available at: [Link]

-

[ResearchGate] Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. ResearchGate. Available at: [Link]

Sources

- 1. Doebner-Miller Reaction [drugfuture.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methylquinoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 3-Bromo-2-methylquinoline

In the landscape of medicinal chemistry and materials science, the quinoline scaffold represents a "privileged structure," a framework that consistently appears in biologically active and functionally significant molecules. The strategic functionalization of this core is paramount for the modulation of activity and the exploration of structure-activity relationships (SAR). This compound is a key heterocyclic intermediate whose value lies in the specific arrangement of its substituents. The methyl group at the C2 position and the bromine atom at the C3 position create a unique electronic and steric environment. The bromine, in particular, serves as a versatile synthetic handle, enabling a wide array of subsequent chemical modifications, most notably through metal-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both foundational data and the practical methodologies required for its characterization.

Molecular Identity and Structural Characteristics

The unambiguous identification of a chemical entity is the bedrock of all scientific investigation. The following section details the fundamental identifiers and structural representation of this compound.

Nomenclature and Chemical Identifiers

A consistent and accurate system of nomenclature and identification is crucial for database searching, regulatory compliance, and clear scientific communication.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 343330-62-1 | [3][4] |

| Molecular Formula | C₁₀H₈BrN | [5] |

| Molecular Weight | 222.08 g/mol | [3][4][6] |

| InChI | 1S/C10H8BrN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 | [3] |

| InChIKey | HPFGRHQVLBAAFX-UHFFFAOYSA-N | [3][4] |

| SMILES | CC1=NC2=CC=CC=C2C=C1Br | [7] |

Molecular Structure

The arrangement of atoms and bonds dictates the entirety of a molecule's chemical and physical behavior.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical state, melting point, and solubility profile of a compound are critical parameters that influence its handling, formulation, and biological absorption.

| Property | Value / Observation | Source(s) |

| Physical Form | Solid | [3][6] |

| Melting Point | Data not specified in searched literature. For comparison, the isomer 6-Bromo-2-methylquinoline has a reported melting point of 101-105 °C. | [8] |

| Boiling Point | Data not available for this specific isomer. The related compound 3-Bromoquinoline has a boiling point of 274-276 °C. | [9] |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Solubility in aqueous media is expected to be low. | Inferred |

| Storage | Store at room temperature, sealed in a dry environment. | [3][6] |

Spectroscopic and Analytical Characterization

The definitive confirmation of molecular structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the methyl group. The protons on the pyridine ring will be more deshielded (appear at a higher ppm) than those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The C4-proton is anticipated to be a singlet, lacking vicinal coupling partners.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display ten unique signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the bromine (C3) will be influenced by the halogen's electronegativity and heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.[10]

-

Molecular Ion Peak: A key diagnostic feature for this compound is its molecular ion peak. Due to the natural isotopic abundance of bromine (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br), the mass spectrum will exhibit a characteristic pair of peaks of nearly equal intensity at m/z values of approximately 221 and 223, corresponding to [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺.[10]

-

Fragmentation: A common fragmentation pathway would be the loss of the bromine atom, leading to a significant fragment ion at m/z ≈ 142 ([M-Br]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Aromatic C-H Stretch: ~3050-3100 cm⁻¹

-

C=C and C=N Aromatic Stretch: ~1600, 1570, 1480 cm⁻¹

-

C-H Bending (out-of-plane): ~870, 750 cm⁻¹

-

C-Br Stretch: ~680 cm⁻¹

Experimental Protocols for Verification

The trustworthiness of any characterization rests upon robust and reproducible experimental methods. The following protocols outline standard procedures for the analysis of this compound.

Workflow for Structural Characterization

The logical flow from sample to confirmed structure involves a synergistic application of multiple analytical techniques.

Caption: General workflow for NMR and MS spectroscopic analysis.

Protocol for NMR Spectroscopic Analysis

This protocol provides a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[10]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. To account for the longer relaxation times of quaternary carbons, use a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024-4096) is typically required.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectra and perform baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Protocol for Mass Spectrometry (MS) Analysis

This procedure outlines the steps for determining the mass-to-charge ratio.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), this is typically done via a Gas Chromatography (GC-MS) system or a direct insertion probe. For Electrospray Ionization (ESI), the sample is introduced via direct infusion or an LC-MS system.[11]

-

Ionization: Utilize an appropriate ionization method. EI at 70 eV is effective for inducing fragmentation and providing structural information. ESI is a softer ionization technique that is excellent for confirming the molecular weight via the protonated molecule [M+H]⁺.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 50 to 300, to detect the molecular ion cluster and significant fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum. Verify the molecular weight and confirm the presence of a single bromine atom by observing the M and M+2 isotopic pattern with an intensity ratio of approximately 1:1.[10]

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the quinoline core and the bromine substituent. The C3-bromine is a key functional group that acts as an electrophilic site, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] These reactions allow for the facile introduction of aryl, alkyl, and alkynyl groups at the C3 position, providing a powerful strategy for building molecular complexity and generating libraries of novel compounds for drug discovery screening. The presence of the C2-methyl group can sterically influence the reactivity at the C3 position and electronically modulates the quinoline ring system.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound must be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

-

Precautionary Statements:

-

Prevention (P261, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection.[3]

-

Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly sealed and store in a dry, cool, and well-ventilated place.

References

-

ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]

-

Capot Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoquinoline. Retrieved from [Link]

-

IJPPR. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. Retrieved from [Link]

-

IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

-

SpringerLink. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 8-[(3-Bromo-2-pyridinyl)oxy]-2-methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromium-Catalyzed Cross-Coupling Reactions of Alkylmagnesium Reagents with Halo-Quinolines and Activated Aryl Chlorides. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

-

PMC - NIH. (n.d.). Stereospecific Cross-Coupling Reactions Provide Conformationally-Biased Arylalkanes with Anti-Leukemia Activity. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

-

PubMed. (2019). Stereospecific Cross-Coupling Reactions Provide Conformationally-Biased Arylalkanes with Anti-Leukemia Activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 343330-62-1 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 343330-62-1 | this compound - Capot Chemical [capotchem.com]

- 6. This compound | 343330-62-1 [sigmaaldrich.com]

- 7. 343330-62-1|this compound|BLD Pharm [bldpharm.com]

- 8. 6-溴-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation of 3-Bromo-2-methylquinoline: A Multi-Technique, Mechanistic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted quinolines represent a cornerstone scaffold due to their prevalence in biologically active compounds and functional materials. 3-Bromo-2-methylquinoline is a key heterocyclic intermediate, offering versatile reaction sites for further chemical modification in drug discovery programs. The absolute certainty of its molecular structure—the precise placement of the methyl and bromine substituents—is not merely an academic exercise; it is a prerequisite for ensuring the validity of subsequent research and the safety of potential therapeutic agents. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and compromised intellectual property.

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind the experimental choices and demonstrate how a synergistic application of modern analytical methods creates a self-validating system of evidence. This document is designed for professionals who require not just data, but a high-confidence, defensible structural proof.

The Strategic Workflow: From Hypothesis to Confirmation

A robust structural elucidation campaign follows a logical progression, starting with broad-stroke techniques that confirm elemental composition and molecular weight, and moving toward high-resolution methods that map the intricate atomic connectivity. Each step validates the previous one and provides crucial context for the next.

Caption: A logical workflow for the comprehensive structural elucidation of a target molecule.

Mass Spectrometry (MS): The First Line of Evidence

Mass spectrometry serves as the initial and most critical checkpoint. Its primary role is to confirm the molecular weight and provide definitive evidence of the presence and number of bromine atoms through their unique isotopic signature.

Causality and Experimental Choice

We select Electron Ionization (EI) as the initial method due to its tendency to produce clear molecular ions and rich, reproducible fragmentation patterns for small aromatic molecules. The core objective is not just to see a peak at the expected mass, but to observe the hallmark isotopic pattern of bromine. Nature dictates that bromine exists as two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), separated by two mass units.[1] The presence of a single bromine atom will therefore manifest as two peaks of nearly equal intensity (an M⁺ and M+2 peak), providing incontrovertible evidence for its incorporation into the molecule.[1]

Expected Data & Interpretation

For this compound (C₁₀H₈BrN), the molecular weight is approximately 222.09 g/mol .[2][3] The mass spectrum is expected to show:

| m/z Value | Interpretation |

| 221, 223 | Molecular Ion (M⁺) . The pair of peaks with a ~1:1 intensity ratio is the definitive signature of a monobrominated compound. This is the most crucial observation.[1] |

| 142 | [M-Br]⁺ . This significant fragment corresponds to the loss of the bromine radical (mass 79 or 81), leaving a stable methylquinoline cation.[1] |

| 115 | [M-Br-HCN]⁺ . Subsequent fragmentation of the quinoline ring, a common pathway for nitrogen heterocycles, involving the loss of hydrogen cyanide.[1] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard energy to induce reproducible fragmentation).

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and key fragments.

-

-

Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum, ensuring sufficient signal-to-noise ratio.

-

Validation Check: Confirm the presence of the M⁺/M+2 doublet at m/z 221/223 with a relative intensity of approximately 1:1.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While MS confirms the elemental formula, IR spectroscopy validates the presence of the core chemical architecture—the substituted quinoline ring system.

Causality and Experimental Choice

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity, speed, and minimal sample preparation. The goal is to confirm the presence of aromatic C-H bonds, C=C and C=N bonds within the heterocyclic system, and the C-H bonds of the methyl group. These vibrations occur at characteristic frequencies.[4][5]

Expected Data & Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3100-3000 | Aromatic C-H Stretch | Medium to weak |

| 2980-2850 | Aliphatic C-H Stretch (from -CH₃) | Medium to weak |

| 1615-1500 | Aromatic C=C and C=N Ring Stretching | Strong, often multiple bands[6] |

| 1470-1370 | C-H Bending (from -CH₃) | Medium |

| 900-675 | Out-of-plane C-H Bending (provides fingerprint for substitution pattern) | Strong |

| ~600-500 | C-Br Stretch | Weak to medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is typically presented as transmittance or absorbance versus wavenumber.

-

Validation Check: Correlate the observed absorption bands with the expected frequencies for the quinoline core and methyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For this compound, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we expect six distinct signals.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.0 | Singlet (s) | 1H | H4 | Deshielded by the adjacent nitrogen and the anisotropic effect of the fused ring. No adjacent protons. |

| ~8.1 - 8.3 | Doublet (d) | 1H | H5 or H8 | Protons on the carbocyclic ring adjacent to the ring junction. |

| ~7.6 - 7.9 | Multiplet (m) | 2H | H6, H7 | Protons in the middle of the carbocyclic ring, coupled to multiple neighbors. |

| ~7.5 - 7.7 | Doublet (d) | 1H | H8 or H5 | Protons on the carbocyclic ring adjacent to the ring junction. |

| ~2.7 - 2.9 | Singlet (s) | 3H | -CH₃ | Methyl group protons at the C2 position, deshielded by the aromatic system. No adjacent protons. |

¹³C NMR: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. We expect 10 distinct signals.

| Predicted δ (ppm) | Assignment | Rationale |

| ~158-162 | C2 | Carbon bearing the methyl group and adjacent to nitrogen. |

| ~118-122 | C3 | Carbon directly attached to the electronegative bromine atom. Its chemical shift is a key indicator.[6] |

| ~148-152 | C4 | Carbon adjacent to nitrogen. |

| ~126-138 | C4a, C5, C6, C7, C8 | Aromatic carbons of the carbocyclic ring. |

| ~145-148 | C8a | Bridgehead carbon adjacent to nitrogen. |

| ~22-25 | -CH₃ | Aliphatic methyl carbon. |

2D NMR: Assembling the Structural Puzzle

While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect. These experiments are non-negotiable for an authoritative structural proof.

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is essential for tracing the connectivity within the carbocyclic (benzene) portion of the quinoline. A cross-peak between two proton signals indicates they are neighbors.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (¹JCH coupling). It definitively links the proton assignments from the ¹H NMR to the carbon skeleton from the ¹³C NMR.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for establishing the overall molecular framework. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH, ³JCH).[8] For this compound, the following HMBC correlations are critical for confirming the substitution pattern:

-

Methyl Protons to C2 and C3: A strong correlation from the methyl protons (~2.8 ppm) to the carbon they are attached to (C2, ~160 ppm) and, crucially, to the adjacent bromine-bearing carbon (C3, ~120 ppm). This locks the methyl group at the C2 position.

-

H4 Proton to C2, C3, and C4a: The H4 singlet (~8.9 ppm) will show correlations to C2, C3, and the bridgehead carbon C4a. This confirms that H4 is adjacent to the C3 position where the bromine is located.

-

Caption: Key HMBC correlations confirming the 2-methyl and 3-bromo substitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C and 2D NMR) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] Add a trace of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR: Acquire 16-32 scans with a 1-2 second relaxation delay.

-

¹³C NMR: Acquire 1024-4096 scans using a proton-decoupled pulse sequence with a 2-5 second relaxation delay.[9]

-

2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize acquisition parameters (number of scans, increments) based on sample concentration.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal and the ¹³C spectrum to the solvent signal (CDCl₃: δ = 77.16 ppm).

-

Validation Check: Systematically assign all peaks in the 1D spectra using the connectivity information derived from the 2D spectra. The resulting assignments must be internally consistent across all experiments.

X-ray Crystallography: The Unassailable 3D Proof

For novel compounds or in regulated environments (e.g., pharmaceutical development), single-crystal X-ray crystallography provides the highest possible level of structural proof. It determines the precise spatial arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and crystal packing information.

Causality and Experimental Choice

This technique is employed when absolute stereochemistry or unambiguous resolution between closely related isomers is required. Its primary limitation is the need to grow a high-quality single crystal, which can be a challenging and time-consuming process. While NMR provides the structure in solution, X-ray crystallography provides an immutable solid-state structure.[10]

Expected Data & Interpretation

The output is a 3D model of the molecule. Key validation points would include:

-

Confirmation of the quinoline ring system's planarity.

-

Precise measurement of C-Br, C-N, and C-C bond lengths, which should align with established values for such systems.[11]

-

Unambiguous placement of the methyl group at C2 and the bromine atom at C3.

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, hexane/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).[10]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Validation Check: The final refined structure should have low R-factors (e.g., R1 < 0.05) and a clean difference Fourier map, indicating a high-quality solution.

Conclusion: A Synthesis of Self-Validating Evidence

The structural elucidation of this compound is not achieved by a single technique but by the logical and synergistic integration of multiple analytical methods. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy verifies the core functional framework. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, providing a high-confidence structure in solution. Finally, where required, X-ray crystallography delivers an unassailable confirmation in the solid state. Each step in this workflow builds upon and validates the last, culminating in a robust, defensible, and unambiguous structural proof essential for the advancement of scientific research and development.

References

-

Title: 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis Source: MDPI URL: [Link]

-

Title: 3-Bromoquinoline | C9H6BrN Source: PubChem URL: [Link]

-

Title: Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar Source: NASA URL: [Link]

-

Title: SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL) Source: Semantic Scholar URL: [Link]

-

Title: 2,3-Disubstituted quinolines. Source: ResearchGate URL: [Link]

-

Title: Infrared Spectral-Structural Correlations of Quinolines Source: Journal of the American Chemical Society URL: [Link]

-

Title: The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... Source: ResearchGate URL: [Link]

-

Title: Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes Source: ResearchGate URL: [Link]

-

Title: 8-Bromo-2-methylquinoline Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

-

Title: Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility – Department of Chemistry URL: [Link]

-

Title: 2D NMR: HMBC & Assignments in MNova Source: University of Missouri-St. Louis URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 343330-62-1 [sigmaaldrich.com]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data of 3-Bromo-2-methylquinoline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-2-methylquinoline

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For researchers, scientists, and professionals in drug development, the unambiguous characterization of heterocyclic compounds like quinolines is a daily necessity. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of NMR spectroscopy and extensive data from analogous structures to present a predictive, yet highly accurate, spectral interpretation. We will delve into the causal effects of substituents on chemical shifts and coupling constants, provide a robust experimental protocol for data acquisition, and illustrate the logical workflow for structural confirmation, thereby offering a field-proven guide for the characterization of this and similar substituted quinolines.

Introduction: The Structural Significance of this compound

The quinoline scaffold is a core pharmacophore in numerous biologically active compounds, exhibiting antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of these biological activities. This compound serves as a versatile synthetic intermediate, where the methyl group at the C2 position and the bromine atom at the C3 position offer distinct handles for further chemical modification. The bromine, in particular, is a key functional group for introducing molecular diversity via cross-coupling reactions.

Given its role as a critical building block, the absolute confirmation of its structure is paramount. NMR spectroscopy stands as the gold standard for this purpose, providing a detailed fingerprint of the molecule's carbon-hydrogen framework.[2] This guide will elucidate that fingerprint.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of NMR signals, the standardized IUPAC numbering for the quinoline ring system is used. The structure of this compound is presented below.

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, we anticipate six distinct signals: one for the methyl group and five for the protons on the quinoline ring. The chemical shifts are heavily influenced by the electronic effects of the nitrogen heteroatom, the electron-donating methyl group, and the electronegative bromine atom.

Analysis of Substituent Effects:

-

Nitrogen Atom: Deshields adjacent protons, causing them to resonate at a lower field (higher ppm). This primarily affects H8 and the (now substituted) H2 position.

-

2-Methyl Group: This group will appear as a singlet. Its electron-donating nature slightly shields the heterocyclic ring. A typical chemical shift for a methyl group at the C2 position of a quinoline is around 2.8 ppm.[3]

-

3-Bromo Group: The bromine atom exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent H4 proton.

Predicted ¹H NMR Assignments (500 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| 2-CH₃ | ~2.82 | s | N/A | The methyl group at C2 has no adjacent protons, resulting in a singlet. Its chemical shift is consistent with other 2-methylquinolines.[3] |

| H4 | ~8.15 | s | N/A | This proton is adjacent to the bromine at C3 and has no vicinal proton neighbors, hence it is a singlet. The strong deshielding effect of bromine places it far downfield.[4][5] |

| H8 | ~8.10 | d | J ≈ 8.5 Hz | H8 is deshielded by the ring nitrogen and experiences coupling only from H7. It typically appears as a doublet in the most downfield region of the benzeneoid protons.[2] |

| H5 | ~7.85 | d | J ≈ 8.2 Hz | H5 is coupled to H6, appearing as a doublet. Its chemical shift is influenced by the fused pyridine ring.[2] |

| H7 | ~7.78 | ddd | J ≈ 8.5, 7.0, 1.5 Hz | H7 is coupled to H6 and H8, and may show long-range coupling, resulting in a complex multiplet, often a doublet of doublet of doublets.[4] |

| H6 | ~7.60 | ddd | J ≈ 8.2, 7.0, 1.2 Hz | H6 is coupled to H5 and H7, also resulting in a complex multiplet. It is typically the most shielded of the benzeneoid protons.[4] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. This compound has 10 unique carbons. Their chemical shifts are determined by their hybridization and electronic environment.

Analysis of Substituent Effects:

-

sp² Carbons: The nine carbons of the quinoline ring are sp² hybridized and will appear in the aromatic region (typically 110-160 ppm).

-

sp³ Carbon: The methyl carbon is sp³ hybridized and will resonate upfield (typically 15-25 ppm).

-

Substituent Effects:

-

The methyl group at C2 will cause C2 to shift downfield.

-

The bromine at C3 induces a significant upfield shift on C3 itself (the "heavy atom effect"), while deshielding the adjacent C2 and C4 carbons.[6]

-

Quaternary carbons (C2, C3, C4a, C8a) will typically show weaker signals due to the absence of a nuclear Overhauser effect (NOE) enhancement from attached protons.

-

Predicted ¹³C NMR Assignments (125 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~159.0 | Quaternary carbon attached to nitrogen and substituted with a methyl group. Expected to be downfield. |

| C3 | ~117.0 | Quaternary carbon attached to bromine. The heavy atom effect causes a significant upfield shift compared to an unsubstituted C3.[5] |

| C4 | ~137.5 | Tertiary carbon adjacent to the bromine-substituted carbon, leading to a downfield shift.[5] |

| C4a | ~128.5 | Quaternary carbon at the ring junction. Its chemical shift is similar to that in unsubstituted quinoline.[7] |

| C5 | ~127.9 | Tertiary carbon in the benzene ring, coupled to H5.[5] |

| C6 | ~126.7 | Tertiary carbon in the benzene ring, coupled to H6.[5] |

| C7 | ~129.8 | Tertiary carbon in the benzene ring, coupled to H7.[5] |

| C8 | ~125.7 | Tertiary carbon in the benzene ring, coupled to H8.[5] |

| C8a | ~146.7 | Quaternary carbon at the ring junction, adjacent to the nitrogen atom, resulting in a downfield shift.[7] |

| 2-CH₃ | ~23.5 | Methyl carbon, appearing in the typical upfield aliphatic region.[7] |

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol is a self-validating system designed for the analysis of substituted quinolines like this compound.

Rationale for Choices:

-

Solvent: Chloroform-d (CDCl₃) is chosen as it is a common, relatively non-polar solvent that effectively dissolves many organic compounds and has a minimal number of solvent signals.[8]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[8]

-

Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good balance between signal strength and potential concentration-dependent effects like π-π stacking, which can alter chemical shifts in quinoline systems.[9][10]

-

Acquisition Parameters: For ¹³C NMR, a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are necessary due to the low natural abundance of the ¹³C isotope and the long relaxation times of quaternary carbons.[4]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Ensure complete dissolution before transferring the solution into a clean, dry 5 mm NMR tube.

-

Cap the tube securely and wipe the exterior clean.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Calibrate the 90° pulse width for the specific probe and sample.

-

-

¹H NMR Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

-

Use an acquisition time of ~3-4 seconds.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an exponential window function, followed by Fourier transform, automatic phasing, and baseline correction.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Spectrum Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

Use an acquisition time of ~1-2 seconds.

-

Set a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Caption: Experimental workflow for NMR analysis.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted data, derived from established principles and comparison with related structures, provides a robust template for spectral assignment. The key diagnostic features are the downfield singlet for H4 in the ¹H spectrum and the characteristic upfield shift of the bromine-bearing C3 in the ¹³C spectrum. Following the detailed experimental protocol provided ensures the acquisition of high-fidelity data, which is the bedrock of accurate structural characterization in pharmaceutical and chemical research. For absolute confirmation, 2D NMR techniques such as COSY and HMBC would be employed to unequivocally establish proton-proton and proton-carbon correlations, respectively.[9]

References

- Benchchem.

- Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2.

- UNCW Institutional Repository.

- PubChem. 3-Bromoquinoline.

- Benchchem. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

- Semantic Scholar. SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL).

- National Center for Biotechnology Inform

- ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. repository.uncw.edu [repository.uncw.edu]

Introduction: The Analytical Imperative for 3-Bromo-2-methylquinoline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-2-methylquinoline

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and drug development. Quinoline derivatives are known for a wide range of biological activities, and the precise characterization of their structure is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering definitive confirmation of molecular weight and a detailed structural fingerprint through controlled molecular fragmentation.

This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound, with a primary focus on Electron Ionization (EI), a robust technique for generating reproducible and structurally informative mass spectra. We will dissect the characteristic isotopic patterns and fragmentation pathways, offering field-proven insights for researchers, chemists, and quality control professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in structural elucidation.

Foundational Principles: Ionization and Instrumentation

For a molecule like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using an Electron Ionization (EI) source is the classic and most informative approach.

-

Electron Ionization (EI): In the EI source, the analyte molecule, introduced in the gas phase, is bombarded with a high-energy electron beam (typically 70 eV).[1][2] This energetic collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•) .[2][3] The excess energy imparted during this process is often sufficient to induce predictable bond cleavages, or fragmentations, creating a unique mass spectrum that serves as a molecular fingerprint.[3][4]

-

Mass Analyzer: A quadrupole mass analyzer is commonly used, which filters the ions based on their mass-to-charge ratio (m/z), allowing only ions of a specific m/z to reach the detector at any given time. By scanning a range of m/z values, a full mass spectrum is generated.

Experimental Workflow: From Sample to Spectrum

The logical flow for analyzing this compound via GC-MS is a systematic process designed for reproducibility and accuracy.

Caption: Standard workflow for GC-EI-MS analysis.

Decoding the Mass Spectrum of this compound

The mass spectrum of this compound is distinguished by several key features that, when interpreted correctly, provide unambiguous structural confirmation. The molecular formula is C₁₀H₈BrN, with a monoisotopic molecular weight of approximately 221.98 g/mol for the ⁷⁹Br isotope.

The Molecular Ion (M⁺•): A Tale of Two Isotopes

The most diagnostically significant feature of any bromine-containing compound is its molecular ion cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] This results in the molecular ion appearing not as a single peak, but as a pair of peaks of almost equal intensity separated by 2 m/z units.[5][6] This "M and M+2" pattern is a definitive indicator of the presence of one bromine atom in the molecule.[6]

Table 1: Molecular Ion Data for this compound

| Ion | Isotope Composition | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| M⁺• | C₁₀H₈⁷⁹BrN⁺• | 221.98 | ~100% |

| [M+2]⁺• | C₁₀H₈⁸¹BrN⁺• | 223.98 | ~98% |

Primary Fragmentation: The Facile Loss of Bromine

The carbon-bromine bond is often the weakest link in the molecular ion. Consequently, the most prominent fragmentation pathway is the homolytic cleavage of this bond, resulting in the expulsion of a bromine radical (Br•) and the formation of a stable cation. This fragment corresponds to the 2-methylquinoline cation.

-

[M-Br]⁺: This fragment will appear at m/z 142 . Its formation is a high-probability event, often resulting in a significant peak in the spectrum.

Secondary Fragmentation: Unraveling the Quinoline Core

The [M-Br]⁺ fragment (m/z 142) is itself a 2-methylquinoline radical cation, which undergoes further fragmentation characteristic of the quinoline ring system.[1][7]

-

Loss of a Hydrogen Radical (H•): A minor fragmentation can occur with the loss of a hydrogen atom from the m/z 142 ion, leading to a peak at m/z 141 .

-

Loss of Hydrogen Cyanide (HCN): A hallmark fragmentation of quinoline and its derivatives is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[1][8] This occurs from the m/z 142 ion, producing a highly characteristic fragment at m/z 115 (142 - 27 = 115). The presence of this peak strongly supports the quinoline scaffold.

Visualizing the Fragmentation Cascade

The sequential breakdown of this compound can be visualized as a logical pathway, originating from the molecular ion.

Caption: Key fragmentation pathway of this compound.

Summary of Expected Fragments

The key ions expected in the EI mass spectrum are summarized below.

Table 2: Predicted Key Fragments and Their Origin

| m/z Value | Proposed Structure / Formula | Origin |

|---|---|---|

| 222, 224 | [C₁₀H₈BrN]⁺• | Molecular Ion (M⁺•, [M+2]⁺•) |

| 142 | [C₁₀H₈N]⁺ | [M - Br]⁺ |

| 115 | [C₉H₅N]⁺ | [M - Br - HCN]⁺ |

Standard Operating Protocol: GC-EI-MS Analysis

To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. The following provides a robust starting point for the analysis of this compound.

Sample Preparation

-

Solution Preparation: Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolution: Dissolve the sample in 1 mL of a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Working Solution: Prepare a dilution of the stock solution to approximately 10-50 µg/mL using the same solvent. This concentration is typically sufficient for modern GC-MS systems.

Instrumentation Parameters

The following parameters are recommended for a standard single quadrupole GC-MS system.

Table 3: Recommended GC-MS Instrument Settings

| Parameter | Setting | Rationale |

|---|---|---|

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium | Provides good chromatographic efficiency. |

| Column Type | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | A standard non-polar column suitable for aromatic compounds. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Provides good separation from solvent and impurities. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | Standard for creating library-searchable spectra. |

| Ion Source Temp. | 230 °C | A typical temperature to maintain analyte in the gas phase. |

| Ionization Energy | 70 eV | Maximizes ionization and provides reproducible fragmentation.[2] |

| Mass Scan Range | 40 - 350 m/z | Covers the molecular ion and all expected fragments. |

| Solvent Delay | 3-4 minutes | Prevents the high-concentration solvent peak from saturating the detector. |

Conclusion

The mass spectrometric analysis of this compound via GC-EI-MS is a powerful and definitive method for its structural confirmation. The analytical narrative is anchored by three key pieces of evidence:

-

The characteristic M⁺•/[M+2]⁺• isotopic cluster at m/z 222/224, which unambiguously confirms the presence of a single bromine atom.

-

The facile and often abundant loss of a bromine radical to form the [M-Br]⁺ ion at m/z 142 .

-

The subsequent loss of HCN from the quinoline core to yield the [M-Br-HCN]⁺ fragment at m/z 115 .

By following the structured analytical workflow and understanding these key fragmentation pathways, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and quality of their scientific endeavors.

References

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF . ResearchGate. Available at: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides . Chemical Papers. Available at: [Link]

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers . PubMed. Available at: [Link]

-

Quinoline, 2-methyl- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

2-Methylquinoline | C10H9N | CID 7060 . PubChem. Available at: [Link]

-

Electron ionization mass spectroscopy (EIMS) of novel quinazoline‐derivative QPP II . ResearchGate. Available at: [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES . Canadian Science Publishing. Available at: [Link]

-

Quinoline, 2-methyl- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) . CHEMISTRY 1000. Available at: [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation . ResearchGate. Available at: [Link]

-

a, b Comparison between the electron ionization mass spectrum of the... . ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

-

Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems . NIH National Center for Biotechnology Information. Available at: [Link]

-

Electron Ionization for GC–MS . LCGC International. Available at: [Link]

-

Quinoline, 3-bromo- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

Quinoline, 2-methyl- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

3-Bromoquinoline | C9H6BrN | CID 21413 . PubChem. Available at: [Link]

-

8-Bromo-2-methylquinoline . NIH National Center for Biotechnology Information. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction . Available at: [Link]

-

fragmentation patterns in mass spectra . Chemguide. Available at: [Link]

-

Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF . ResearchGate. Available at: [Link]

-

Sustainable and Rapid Determination of Two Halogenated Pesticides in a Commercial Formulation by Solid Phase Microextraction and Liquid Phase Chemical Ionization Mass Spectrometry . MDPI. Available at: [Link]

-

Fragmentation in Mass Spectrometry . YouTube. Available at: [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey . Springer. Available at: [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] . YouTube. Available at: [Link]

-

Quinoline, 3-bromo- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

Bromo pattern in Mass Spectrometry . YouTube. Available at: [Link]

-

Tandem high-resolution electrospray ionization mass spectrometry of fluorinated thevinols and 18,19-dihydrothevinols . ResearchGate. Available at: [Link]

Sources

- 1. chempap.org [chempap.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Biological activity of 3-Bromo-2-methylquinoline derivatives

An In-depth Technical Guide to the Biological Activity of 3-Bromo-2-methylquinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of heterocyclic compounds, the quinoline core holds a position of distinction. Recognized as a "privileged structure," its framework is a recurring motif in a multitude of approved therapeutic agents and clinical candidates.[1] This is not by chance; the quinoline system's unique electronic properties and versatile binding capabilities allow it to interact with a wide array of biological targets.[2] This guide focuses on a specific, highly promising subclass: this compound derivatives. The strategic placement of a methyl group at the 2-position and a bromine atom at the 3-position creates a scaffold that is not only biologically active in its own right but also serves as a master key for synthetic diversification. The bromine atom, in particular, acts as a versatile chemical handle, enabling medicinal chemists to systematically introduce a wide range of functional groups and explore structure-activity relationships (SAR) with precision.[1][2]

This document provides an in-depth exploration of the multifaceted biological activities of these derivatives, moving beyond a mere cataloging of effects to delve into the underlying mechanisms of action, the rationale behind experimental design, and the practical protocols for their evaluation. We will journey through their synthesis, their potent anticancer, antimicrobial, and anti-inflammatory properties, and the critical insights gained from SAR studies, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies - Forging Diversity from a Core Scaffold

The therapeutic potential of this compound derivatives is unlocked through chemical synthesis. The bromine atom at the C-3 position is the linchpin for diversification, primarily through palladium-catalyzed cross-coupling reactions. This approach is favored for its efficiency and broad substrate scope, allowing for the creation of large, diverse libraries of compounds for high-throughput screening.[1]

The Workhorse of Diversification: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone technique for this class of compounds. It facilitates the formation of a carbon-carbon bond between the 3-position of the quinoline core and various aryl, heteroaryl, or alkyl groups supplied by a boronic acid or ester.

Causality of Experimental Choice: The selection of the Suzuki-Miyaura coupling is deliberate. It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. This makes it an ideal tool for rapidly generating structural diversity to probe the chemical space around the quinoline core, which is essential for optimizing biological activity and pharmacokinetic properties.[1]

Workflow for Derivative Synthesis

Caption: General workflow for synthesizing 3-substituted-2-methylquinoline derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized representation. Specific conditions such as catalyst, base, solvent, and temperature must be optimized for each substrate.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, typically potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir for the required time (typically 4-12 hours), monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure derivative.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Anticancer Activity - A Multi-pronged Assault on Malignancy

The most extensively studied biological activity of this compound derivatives is their anticancer potential. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines, including those of the breast, colon, and lung.[2][3][4] Their efficacy stems from their ability to interfere with multiple critical pathways that govern cancer cell proliferation, survival, and migration.

Mechanism I: Inhibition of Key Oncogenic Kinases

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] Quinoline-based molecules have emerged as potent kinase inhibitors, and many FDA-approved drugs for cancer therapy feature this scaffold.[5][6] Derivatives of this compound often exert their anticancer effects by targeting key kinases in oncogenic pathways.

Authoritative Insight: Targeting kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a clinically validated strategy in oncology. EGFR drives cell proliferation, while VEGFR-2 is central to angiogenesis (the formation of new blood vessels that tumors need to grow). By inhibiting these kinases, quinoline derivatives can simultaneously halt tumor growth and cut off its blood supply.[7][8][9]

Simplified EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling cascade by a quinoline derivative.

Table 1: Anticancer Activity and Kinase Inhibition of Selected Derivatives

| Compound ID | Target Cancer Cell Line | Target Kinase | IC₅₀ Value (µM) | Reference |

| 12e | MGC-803 (Gastric) | - | 1.38 | [3] |

| HCT-116 (Colon) | - | 5.34 | [3] | |

| MCF-7 (Breast) | - | 5.21 | [3] | |

| Compound 11 | HT29 (Colon Adenocarcinoma) | Topoisomerase I | 15.0 | [2] |

| C6 (Glioblastoma) | Topoisomerase I | 15.4 | [2] | |

| 11e | HepG2 (Liver) | VEGFR-2 | 2.1 | [7] |

| MCF-7 (Breast) | VEGFR-2 | 2.7 | [7] | |

| Quinoline 13 | HeLa (Cervical) | - | 8.3 | [4] |

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of a compound's potency.

Mechanism II: Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, a successful anticancer agent must be able to induce programmed cell death (apoptosis) in malignant cells. Several this compound derivatives have been shown to trigger this process, often accompanied by an arrest of the cell division cycle.